molecular formula C10H12N2O4 B1424392 Methyl 3-nitro-L-phenylalaninate CAS No. 76604-97-2

Methyl 3-nitro-L-phenylalaninate

Cat. No.: B1424392
CAS No.: 76604-97-2
M. Wt: 224.21 g/mol
InChI Key: LXNVQGBXSRKLSX-VIFPVBQESA-N
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Description

Methyl 3-nitro-L-phenylalaninate is a chemical compound derived from L-phenylalanine, an essential amino acid This compound features a nitro group attached to the phenyl ring and a methyl ester group attached to the carboxyl group of L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-nitro-L-phenylalaninate can be synthesized through a series of chemical reactions starting from L-phenylalanine. The typical synthetic route involves the nitration of L-phenylalanine to introduce the nitro group, followed by esterification to form the methyl ester. The nitration process usually employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The esterification step involves reacting the nitrated L-phenylalanine with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective is explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-L-phenylalaninate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: Methyl 3-amino-L-phenylalaninate.

    Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.

    Hydrolysis: 3-nitro-L-phenylalanine.

Scientific Research Applications

Methyl 3-nitro-L-phenylalaninate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in studying reaction mechanisms.

    Biology: It serves as a model compound in studying the effects of nitroaromatic compounds on biological systems.

    Medicine: Research explores its potential as a building block for developing pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is investigated for its use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-L-phenylalaninate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenyl-L-alaninate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitro-L-phenylalanine: Lacks the ester group, affecting its solubility and reactivity.

    Methyl 4-nitro-L-phenylalaninate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological effects.

Uniqueness

Methyl 3-nitro-L-phenylalaninate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVQGBXSRKLSX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703726
Record name Methyl 3-nitro-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76604-97-2
Record name Methyl 3-nitro-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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